molecular formula C26H42NO6- B191346 Glycocholic acid CAS No. 475-31-0

Glycocholic acid

Cat. No. B191346
CAS RN: 475-31-0
M. Wt: 465.6 g/mol
InChI Key: RFDAIACWWDREDC-FRVQLJSFSA-N
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Description

Glycocholic acid, also known as cholylglycine, is a crystalline bile acid involved in the emulsification of fats . It occurs as a sodium salt in the bile of mammals and is a conjugate of cholic acid with glycine . Its anion is called glycocholate .


Synthesis Analysis

Glycocholic acid can be synthesized from cholic acid or bile extract by first obtaining cholic acid, then esterifying it with glycine . Another method involves making a mixed anhydride of cholic acid by suspending cholic acid in acetone or in aqueous acetone in the presence of a base, and subsequently reacting with an alkyl chloroformate .


Molecular Structure Analysis

The molecular formula of Glycocholic acid is C26H43NO6 . It has 11 defined stereocentres . The average mass is 465.623 Da and the monoisotopic mass is 465.309052 Da .


Chemical Reactions Analysis

Glycocholic acid has been identified as an endogenous biomarker for hepatocellular carcinoma (HCC) . It is used to dissolve protein and liberate GCA from protein, ionic liquids (ILs) that contain chaotropic ions were used for pretreatment of liquid biological samples .


Physical And Chemical Properties Analysis

Glycocholic acid is a crystalline bile acid . The density is 1.2±0.1 g/cm3, boiling point is 692.0±55.0 °C at 760 mmHg, and the vapor pressure is 0.0±4.9 mmHg at 25°C .

Scientific Research Applications

  • Diagnostic Biomarker for Hepatobiliary Diseases : GCA is identified as a crucial biomarker for various hepatobiliary diseases. A method was developed for the measurement of GCA in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry, which exhibits good performance criteria and is suitable for clinical application in diagnosing these diseases (Wang et al., 2021).

  • Biological Applications in Supramolecular Chemistry : Research has focused on the binding behaviors and thermodynamics of GCA, particularly in relation to supramolecular chemistry. These studies are significant for understanding the host-guest recognition mechanism and the potential applications of GCA in regulating bile acid balance and treating diseases (Wang, Liu, Zhang, & Liu, 2019).

  • Early Detection of Hepatocellular Carcinoma : Urine levels of GCA are expected to be a specific diagnostic biomarker for HCC. A high-throughput immunoassay for GCA determination could be useful for primary diagnosis, surveillance, and early detection of HCC (Cui et al., 2017).

  • Analysis in Plasma and Urine Samples : Methods have been developed for the analysis of GCA in human plasma and urine, which can aid in the early diagnosis of HCC. These methods involve novel sample pretreatment and are validated for use in clinical settings (Li et al., 2017).

  • Monoclonal Antibody-Based Detection Methods : The development of monoclonal antibody-based methods has been pivotal in diagnosing HCC using GCA as a biomarker. These methods provide high specificity and sensitivity, facilitating early diagnosis (Wu et al., 2019).

  • Urinary Metabolic Profiling in Liver Cancer : Urinary metabolic profiling, particularly focusing on GCA, has been used to identify key roles of this biomarker in liver cancer. This approach helps in understanding the pathophysiologic mechanisms of hepatocarcinoma (Zhang et al., 2013).

Safety And Hazards

Glycocholic acid may cause skin irritation and may be harmful if absorbed through the skin . It may cause eye irritation and may be harmful if inhaled . It may be irritating to mucous membranes and the upper respiratory tract, and may be harmful if swallowed .

Future Directions

Glycocholic acid has been identified as an endogenous biomarker for hepatocellular carcinoma (HCC) . It opens up a new possibility in early diagnosis of HCC . It has also been found to be positively correlated with glucose and insulin serum levels, HOMA index, low-density lipoprotein cholesterol, tumor necrosis factor alpha, interleukin (IL)-2, and IL-8 levels, but negatively associated with high-density lipoprotein cholesterol, ApoA1, and others .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDAIACWWDREDC-FRVQLJSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2047436
Record name Glycocholic acid
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Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dihydrate: Solid; [Sigma-Aldrich MSDS], Solid
Record name Glycocholic acid
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Record name Glycocholic acid
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Solubility

0.0033 mg/mL
Record name Glycocholic acid
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Product Name

Glycocholic acid

CAS RN

475-31-0
Record name Glycocholic acid
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Record name Glycocholic acid
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Record name Glycocholic acid
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Record name N-(3-α,7-α,12-α-trihydroxycholan-24-oyl)glycine
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Record name GLYCOCHOLIC ACID
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Record name Glycocholic acid
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Melting Point

170 °C
Record name Glycocholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,640
Citations
JE Heubi, KDR Setchell, P Jha, D Buckley… - …, 2015 - Wiley Online Library
… The aim of the current study was to evaluate the effects of therapy with a conjugated bile acid, glycocholic acid (GCA), at a dose of 15 mg/kg/day, on biliary, serum, and urine bile acid …
Number of citations: 47 aasldpubs.onlinelibrary.wiley.com
A Norman - Scandinavian Journal of Gastroenterology, 1970 - Taylor & Francis
… The results indicate that 43-7 5% of the remaining [24- 14 C] labelled bile acids was present as double-labelled glycocholic acid 25-26 hours after administration of the isotope. During …
Number of citations: 27 www.tandfonline.com
WS Song, HM Park, JM Ha, SG Shin, HG Park, J Kim… - Scientific Reports, 2018 - nature.com
… As biomarker candidates, we selected glycocholic acid (GCA) and taurochenodeoxycholic acid (TCDCA) with statistically significant differences in bile acid composition among disease …
Number of citations: 34 www.nature.com
G Xu, G Salen, AK Batta, S Shefer, LB Nguyen… - Gastroenterology, 1992 - Elsevier
… acid, 10% glycocholic acid) within 24 hours and elicited maximal bile … glycocholic acid became the only biliary bile acid (>98%). Replacement of the bile acid pool with glycocholic acid …
Number of citations: 29 www.sciencedirect.com
T Midtvedt, A Norman, K Nygaard - Scandinavian Journal of …, 1970 - Taylor & Francis
… was demonstrated, as only 6-18 % of the [24- 14 C] labelled bile acid remaining in the jejunal contents after 24 hours was present in the form of double-labelled glycocholic acid which …
Number of citations: 10 www.tandfonline.com
A Zhang, H Sun, G Yan, Y Han, Y Ye, X Wang - Clinica Chimica Acta, 2013 - Elsevier
… and measured the metabolite profile of glycocholic acid from urine samples obtained from … to construct the metabolite network that can identify a key role for glycocholic acid in HCC. …
Number of citations: 101 www.sciencedirect.com
KA Amick, G Mahapatra, Z Gao, A Dewitt… - Frontiers in Aging …, 2022 - frontiersin.org
Mitochondrial bioenergetic alterations occur in the brain and peripheral cells of patients with Alzheimer’s disease (AD). This study focuses on plasma circulating factors, namely lipids, …
Number of citations: 3 www.frontiersin.org
YL Lo, CT Ho, FL Tsai - European journal of pharmaceutical sciences, 2008 - Elsevier
… We evaluated the effects and mechanisms of glycocholic acid (GC), a bile acid, on inhibiting pump and non-pump resistance, and increasing the chemosensitivity of epirubicin in human …
Number of citations: 60 www.sciencedirect.com
Y Han, W Liu, L Chen, X Xin, Q Wang, X Zhang, M Jin… - Biomaterials, 2021 - Elsevier
… acid-low molecular weight protamine and glycocholic acid-poly (ethylene glycol)-b-… Then, we used glycocholic acid-poly (ethylene glycol)-b-polysialic acid copolymers masking …
Number of citations: 14 www.sciencedirect.com
Z Yuan, J Wang, H Zhang, Y Chai, Y Xu, Y Miao… - Cellular …, 2023 - Elsevier
Aims The precise role of bile acid in the progression of liver fibrosis has yet to be elucidated. In this study, common bile duct ligation was used as an in vivo mouse model for the …
Number of citations: 4 www.sciencedirect.com

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